Aldicarb

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ |

|---|---|

CAS No. |

116-06-3 |

Molecular Formula |

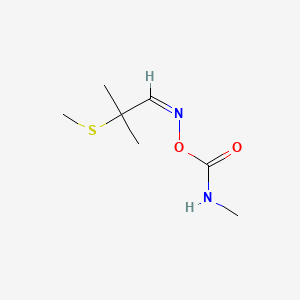

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

InChI Key |

QGLZXHRNAYXIBU-UITAMQMPSA-N |

impurities |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

Isomeric SMILES |

CC(C)(/C=N\OC(=O)NC)SC |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)SC |

Appearance |

Assay:≥98%A crystalline solid |

boiling_point |

Decomposes (NTP, 1992) decomposes |

Color/Form |

Crystals from isopropyl ether |

density |

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink Specific gravity: 1.1950 at 25 °C 1.195 |

melting_point |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

Other CAS No. |

116-06-3 |

physical_description |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

Pictograms |

Acute Toxic; Environmental Hazard |

shelf_life |

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C. Analysis ... indicated that this material had not changed under storage conditions for approx 4 years. Stable in neutral, acidic, & weakly alkaline media. |

solubility |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

Synonyms |

Aldicarb ENT 27,093 ENT-27,093 ENT27,093 Temik UC 21,149 UC 21149 UC-21,149 UC-21149 UC21,149 UC21149 |

vapor_pressure |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

Aldicarb's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb, a carbamate insecticide, exerts its potent neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action as a cholinesterase inhibitor. It includes a summary of quantitative data on the inhibitory activities of this compound and its primary metabolites, detailed experimental protocols for assessing cholinesterase inhibition, and visual representations of the key pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers in the fields of toxicology, neuropharmacology, and drug development.

Introduction

This compound is a systemic insecticide, nematicide, and acaricide that has been used in agriculture to control a wide range of pests.[1][2][3] Its high acute toxicity to mammals has led to restrictions on its use in many countries.[3] The primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][5] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve function.[5]

In biological systems, this compound is rapidly metabolized through oxidation of its sulfur atom to form two primary metabolites: this compound sulfoxide and this compound sulfone.[3][6] These metabolites are also potent cholinesterase inhibitors and contribute significantly to the overall toxicity of this compound exposure.[1][3]

Mechanism of Cholinesterase Inhibition

The inhibitory action of this compound and its metabolites on AChE is a multi-step process that, while potent, is fundamentally reversible. This reversibility distinguishes carbamate insecticides from organophosphates, which cause a more persistent, effectively irreversible inhibition.[4]

Carbamylation of the Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of amino acid residues: serine (Ser), histidine (His), and glutamate (Glu).[7][8][9][10] The inhibition process is initiated by the binding of the this compound molecule within this active site. The carbamate moiety of this compound then reacts with the hydroxyl group of the active site serine residue.[7][11] This reaction, known as carbamylation, results in the formation of a transient covalent bond between the carbamoyl group of this compound and the serine residue of the enzyme.[7][11] This carbamylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine.

Spontaneous Reactivation

The carbamoyl-enzyme complex is more stable than the acetyl-enzyme intermediate formed during normal acetylcholine hydrolysis, leading to a prolonged inhibition of enzyme activity. However, the carbamoyl-enzyme bond is susceptible to spontaneous hydrolysis, which regenerates the active enzyme.[4] The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, but it is faster than the dephosphorylation that occurs with organophosphate inhibitors. This spontaneous reactivation contributes to the comparatively shorter duration of action of this compound compared to organophosphates.

dot

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound and its metabolites is typically quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize available quantitative data.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

| Compound | Species | Enzyme Source | IC50 | Ki | Reference |

| This compound Sulfoxide | Zebrafish (Danio rerio) | Whole Organism | 10 µM | - | [12] |

| This compound | Rat (Rattus norvegicus) | - | < 1 µM | - | [13] |

Table 2: Relative Toxicity and Cholinesterase Inhibition

| Compound | Relative Potency (AChE Inhibition) | Oral LD50 (Rat) | Reference |

| This compound | High | 0.8 mg/kg | [3] |

| This compound Sulfoxide | Approximately equal to this compound | 0.88 mg/kg | [13] |

| This compound Sulfone | Considerably less than this compound | 25.0 mg/kg | [13] |

Experimental Protocols

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues. This method is based on the reaction of the product of substrate hydrolysis with a chromogenic reagent.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

Acetylthiocholine (ATC) is used as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Materials and Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

This compound and its metabolites (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare all solutions as described above. Keep the AChE solution on ice.

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent + 10 µL deionized water

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 180 µL.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

Correct the rates of the control and test samples by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

dot

Caption: Experimental workflow for the Ellman's assay.

Logical Relationship of this compound's Mechanism

The neurotoxicity of this compound is a direct consequence of its ability to inhibit acetylcholinesterase. The following diagram illustrates the logical progression from molecular interaction to systemic effect.

dot

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound and its primary metabolites, this compound sulfoxide and this compound sulfone, are potent inhibitors of acetylcholinesterase. Their mechanism of action involves the reversible carbamylation of the serine residue within the enzyme's active site, leading to a temporary inactivation of the enzyme and a subsequent accumulation of acetylcholine in the synapse. This guide provides a foundational understanding of this mechanism, supported by available quantitative data and detailed experimental protocols. Further research to determine the specific inhibition constants for this compound and its metabolites across a range of species would provide a more complete picture of their comparative toxicology and inform more precise risk assessments.

References

- 1. This compound (EHC 121, 1991) [inchem.org]

- 2. This compound (Ref: ENT 27093) [sitem.herts.ac.uk]

- 3. nationalacademies.org [nationalacademies.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pic.int [pic.int]

- 7. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

Aldicarb: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb, a carbamate insecticide, is a potent cholinesterase inhibitor that has been utilized in agriculture for the control of a wide range of pests, including insects, mites, and nematodes.[1] Its high efficacy is matched by its acute toxicity, necessitating a thorough understanding of its chemical and physical properties for safe handling, environmental impact assessment, and the development of potential countermeasures or novel analogues. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, supported by experimental data and standardized protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime | [1] |

| Chemical Formula | C₇H₁₄N₂O₂S | [1] |

| Molecular Weight | 190.27 g/mol | [1] |

| CAS Number | 116-06-3 | [1] |

| Appearance | White crystalline solid | [2] |

| Odor | Slightly sulfurous | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | pH | Reference(s) |

| Melting Point | 99-100 °C | N/A | N/A | [2] |

| Boiling Point | Decomposes above 100 °C | N/A | N/A | [3] |

| Water Solubility | 6000 mg/L | 25 | Neutral | [4] |

| Vapor Pressure | 1.3 x 10⁻⁴ mmHg | 25 | N/A | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 1.13 | 25 | N/A | [1] |

| Density | 1.195 g/cm³ | 25 | N/A | [1] |

Toxicological Profile

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[5] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Table 3: Acute Toxicity of this compound (LD50)

| Species | Route of Exposure | LD50 Value (mg/kg) | Reference(s) |

| Rat | Oral | 0.46 - 0.93 | [6][7] |

| Rat | Dermal | 2.0 - 5.0 | [8] |

| Mouse | Oral | 0.3 | [7] |

| Rabbit | Dermal | >20 | [9] |

| Mallard Duck | Oral | 1.0 | [10] |

| Red-winged Blackbird | Oral | 1.78 | [2] |

| Ring-necked Pheasant | Oral | 5.34 | [2] |

Environmental Fate

The persistence and mobility of this compound in the environment are critical considerations for its use and regulation. Its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 4: Environmental Half-life of this compound

| Medium | Condition | Half-life | Reference(s) |

| Soil | Aerobic | ~7 days (oxidation to sulfoxide) | [1][11] |

| Water | pH 5.5, 15°C | 3240 days | [4] |

| Water | pH 7.5, 15°C | 1900 days | [4] |

| Water | pH 9.89, 20°C | 6 days | [1] |

| Groundwater | Anaerobic, pH 7.7-8.3 | 62 - 1300 days | [12] |

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like this compound follows standardized methodologies to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Physicochemical Properties

-

Melting Point/Melting Range (OECD Guideline 102): This guideline describes various methods, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC), to determine the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed. The sample is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.[13][14][15]

-

Water Solubility (OECD Guideline 105): This guideline details the flask method and the column elution method for determining water solubility. For a substance with solubility in the g/L range like this compound, the flask method is suitable. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]

-

Vapour Pressure (OECD Guideline 104): This guideline outlines several methods for vapor pressure determination, including the dynamic method, static method, and the gas saturation method. The choice of method depends on the expected vapor pressure range. For a substance with a low vapor pressure like this compound, the gas saturation method is appropriate. A stream of inert gas is passed through or over the substance at a known flow rate to become saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.[21][22][23][24][25]

-

Partition Coefficient (n-octanol/water) (OECD Guideline 117): This guideline describes the High-Performance Liquid Chromatography (HPLC) method for estimating the octanol-water partition coefficient (Kow). The retention time of the substance on a reversed-phase HPLC column is measured and compared to those of reference substances with known log Kow values. This allows for the calculation of the log Kow of the test substance.[26][27][28][29]

Toxicological Testing

-

Acute Oral Toxicity - LD50 Determination (OECD Guideline 420, 423, or 425): These guidelines describe methods to determine the median lethal dose (LD50) following oral administration. The Up-and-Down Procedure (OECD 425) is a sequential dosing method that uses fewer animals. A single animal is dosed, and the outcome determines the dose for the next animal (higher if it survives, lower if it dies). The LD50 is then calculated using the maximum likelihood method.[30][31]

-

Acute Dermal Toxicity - LD50 Determination (OECD Guideline 402): This guideline details the procedure for assessing the toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of the test animals (typically rabbits or rats) and covered with a porous gauze dressing for 24 hours. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Residue Analysis

-

Analysis of this compound in Soil (GC-MS Method): A common method for analyzing this compound residues in soil involves extraction with an organic solvent, such as acetonitrile, followed by cleanup using solid-phase extraction (SPE). The final determination is performed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides high selectivity and sensitivity.[32][33]

-

Analysis of this compound in Water (HPLC-UV Method): For water samples, a direct injection or a pre-concentration step using SPE may be employed. The analysis is then carried out using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The mobile phase composition and column type are optimized to achieve good separation of this compound from potential interferences.[5][34][35]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of this compound as a cholinesterase inhibitor in a cholinergic synapse.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination

Caption: General workflow for determining the acute oral LD50 of this compound.

Experimental Workflow for this compound Residue Analysis in Soil

Caption: A typical workflow for the analysis of this compound residues in soil samples.

References

- 1. This compound | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. DSpace [iris.who.int]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Organoleptic assessment and median lethal dose determination of oral this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apvma.gov.au [apvma.gov.au]

- 10. pic.int [pic.int]

- 11. The environmental dynamics of the carbamate insecticide this compound in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waterboards.ca.gov [waterboards.ca.gov]

- 13. oecd.org [oecd.org]

- 14. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. laboratuar.com [laboratuar.com]

- 22. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 23. oecd.org [oecd.org]

- 24. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 29. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 30. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 32. agilent.com [agilent.com]

- 33. hpst.cz [hpst.cz]

- 34. scielo.br [scielo.br]

- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Structural Isomers of Aldicarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aldicarb, a potent carbamate insecticide. It delves into the chemical reactions, intermediates, and structural isomers associated with its production. This document is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction

This compound, chemically known as 2-methyl-2-(methylthio)propanal O-(N-methylcarbamoyl)oxime, is a systemic insecticide, nematicide, and acaricide.[1] First synthesized in 1965, it is recognized for its high toxicity and its efficacy against a wide range of agricultural pests.[1] The synthesis of this compound is a multi-step process that results in the formation of geometric isomers. Understanding the synthesis and the characteristics of these isomers is crucial for its production, analysis, and toxicological assessment.

Synthesis of this compound

The most common industrial synthesis of this compound starts from isobutylene. The overall synthetic pathway involves the formation of a key intermediate, 2-methyl-2-(methylthio)propionaldoxime, which is then reacted with methyl isocyanate to yield this compound.[2]

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound from isobutylene.

Step 1 & 2: Synthesis of 2-Methyl-2-(methylthio)propionaldoxime

A common method for the synthesis of the key intermediate, 2-methyl-2-(methylthio)propionaldoxime, involves the reaction of 2-chloro-2-methyl-1-nitrosopropane dimer with methyl mercaptan and sodium hydroxide.[2] The dimer itself is obtained from the reaction of isobutylene with nitrosyl chloride.[2]

-

Materials: Isobutylene, Nitrosyl chloride, Methyl Mercaptan, Sodium Hydroxide.

-

Procedure Outline:

Step 3: Synthesis of this compound from 2-Methyl-2-(methylthio)propionaldoxime

This final step involves the carbamoylation of the aldoxime intermediate with methyl isocyanate.

-

Materials: 2-Methyl-2-(methylthio)propionaldoxime, Methyl Isocyanate, Triethylamine (catalyst), Water, Phosphoric Acid.

-

Detailed Protocol:

-

A mixture of 2-methyl-2-(methylthio)propionaldoxime (0.50 mole) and water (266 mL) is cooled to 5°C in a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and a dry ice/acetone condenser.

-

Triethylamine (0.005 mole) is added to the kettle under a nitrogen atmosphere.

-

Methyl isocyanate (0.50 mole) is added subsurface over 30 minutes, maintaining the temperature between 5°C and 12°C with vigorous stirring.

-

The mixture is stirred for an additional 45 minutes at 10°C - 20°C.

-

The reaction mixture is transferred to a blender and blended at high speed for 30 seconds to create uniform small particles.

-

An additional amount of methyl isocyanate (0.05 mole) is added while blending for another 30 seconds. The temperature may rise to around 21°C.

-

The mixture is transferred back to the resin kettle, and a final portion of methyl isocyanate (0.02 mole) is added with vigorous stirring at 20°C.

-

After stirring for 30 minutes, phosphoric acid (2.9 grams in 10 mL of water) is added slowly subsurface.

-

The resulting solid product is filtered, yielding a fine white powder.

-

-

Quantitative Data: High-pressure liquid chromatographic analysis of the product indicated a 91.88% content of this compound, which corresponds to an 87.9% yield based on the starting aldoxime. The product also contained 0.34% of unreacted 2-methyl-2-(methylthio)propionaldoxime and had a water content of 12.66%.

Structural Isomers of this compound

The synthesis of this compound results in a mixture of two geometric isomers, (E)-Aldicarb and (Z)-Aldicarb, due to the restricted rotation around the carbon-nitrogen double bond of the oxime functional group.[1] It is currently not definitively known which of the two isomers is the more biologically active form.[3]

Structural Isomers of this compound

Caption: The (E) and (Z) structural isomers of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a common technique for separating geometric isomers. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving separation.

-

Gas Chromatography (GC): Capillary GC columns with specific stationary phases can also be used to separate E/Z isomers.

Detailed spectroscopic data for the individual E and Z isomers of this compound are not widely published. However, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for the identification and quantification of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₂S |

| Molar Mass | 190.27 g/mol |

| Appearance | White crystalline solid |

| Odor | Slightly sulfurous |

| Melting Point | 99-100 °C |

| Water Solubility | 6000 mg/L at room temperature |

| Solubility in Organic Solvents | Soluble in acetone, xylene, ethyl ether, toluene |

Metabolites of this compound: this compound Sulfoxide and this compound Sulfone

In biological systems and the environment, this compound is metabolized through oxidation of the sulfur atom to form two primary toxic metabolites: this compound sulfoxide and this compound sulfone.[2] These metabolites are also potent cholinesterase inhibitors.[2]

Metabolic Pathway of this compound

Caption: Metabolic oxidation of this compound to its sulfoxide and sulfone.

A detailed experimental protocol for the synthesis of this compound sulfone from this compound is available.

-

Materials: this compound, Methylene chloride, Formic acid (88% aqueous solution), Hydrogen peroxide (30% aqueous solution), Concentrated sulfuric acid.

-

Detailed Protocol:

-

A mixture of this compound (30 grams) in methylene chloride (70 grams) is prepared.

-

Formic acid (15 grams of an 88% aqueous solution) is added to the mixture.

-

Hydrogen peroxide (56 grams of a 30% aqueous solution) is added over a 15-20 minute period, during which the reaction temperature rises from 25°C to 40°C with a gentle reflux of methylene chloride.

-

Concentrated sulfuric acid (6.0 grams) is then added dropwise at a rate that maintains the reflux at 40°C.

-

The mixture is stirred for an additional 2.5 hours at 40-45°C.

-

The methylene chloride solvent (60-70 grams) is removed by evaporation under reduced pressure.

-

The mixture is cooled to 5°C and filtered.

-

The solid product is washed with cold water (25-30 grams) and dried to a constant weight.

-

-

Quantitative Data: The resulting product is 2-Methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (this compound sulfone) with a melting point of 144°-145° C and a content of this compound sulfoxide of less than 0.10%.

Table 2: Physicochemical Properties of this compound Metabolites

| Property | This compound Sulfoxide | This compound Sulfone |

| Molecular Formula | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |

| Molar Mass | 206.26 g/mol | 222.26 g/mol |

| Appearance | - | White crystalline solid |

| Melting Point | - | 142-145 °C |

Conclusion

The synthesis of this compound is a well-established chemical process that produces a mixture of E and Z geometric isomers. While the overall synthetic pathway is understood, detailed experimental protocols and comprehensive spectroscopic data for the individual isomers are not extensively documented in publicly accessible literature. The primary metabolites, this compound sulfoxide and this compound sulfone, are also of significant toxicological interest. Further research into the separation, characterization, and comparative biological activity of the individual E and Z isomers of this compound and its metabolites would provide a more complete understanding of this potent pesticide.

References

The Environmental Fate of Aldicarb: A Deep Dive into Soil Metabolism and Degradation

An In-depth Technical Guide for Researchers and Environmental Scientists

Aldicarb, a carbamate pesticide, has been utilized in agriculture for its systemic properties against a range of insects, mites, and nematodes. However, its high acute toxicity and potential for groundwater contamination have necessitated a thorough understanding of its environmental fate, particularly its metabolism and degradation in soil. This technical guide provides a comprehensive overview of the core pathways governing this compound's transformation in the soil environment, supported by quantitative data and detailed experimental methodologies.

Core Degradation Pathways: Oxidation and Hydrolysis

The degradation of this compound in soil is a multi-step process primarily driven by two key chemical reactions: oxidation and hydrolysis. These transformations are influenced by a combination of biotic (microbial) and abiotic factors, including soil type, temperature, pH, and moisture content.[1][2] The primary pathway involves the oxidation of the sulfur atom in the this compound molecule, followed by the hydrolysis of the carbamate ester linkage, which ultimately leads to detoxification.[3]

Oxidative Pathway

Once introduced into the soil, this compound is relatively quickly oxidized to This compound sulfoxide .[4][5] This initial oxidation is considered to be a key activation step, as this compound sulfoxide is also a potent cholinesterase inhibitor.[6] The conversion can be mediated by soil microorganisms.[6][7] Subsequently, a slower oxidation process transforms this compound sulfoxide into This compound sulfone .[3][4] Both this compound sulfoxide and this compound sulfone are toxic metabolites and, due to their higher water solubility and lower soil adsorption compared to the parent compound, they are more mobile and pose a greater risk of leaching into groundwater.[3][8]

Hydrolytic Pathway (Detoxification)

The detoxification of this compound and its toxic metabolites occurs through the hydrolysis of the carbamate ester bond.[3] This reaction can be both a chemical process, influenced by soil pH, and a biologically mediated one.[1][2] Hydrolysis breaks down this compound, this compound sulfoxide, and this compound sulfone into their respective oximes (this compound oxime, this compound sulfoxide oxime, and this compound sulfone oxime) and eventually to other non-toxic compounds such as nitriles, amides, alcohols, and carboxylates.[3][9] The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[4][10]

Below is a DOT language script that visualizes the primary degradation pathways of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of this compound and its metabolites in soil is typically quantified by their half-lives (DT50), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound and its Metabolites in Soil

| Compound | Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| This compound | Fallow Soil | Not Specified | Not Specified | < 7 | [4] |

| This compound | Sandy Loam | 25 | Not Specified | 1.7 - 12 | [11] |

| This compound | Clay Loam | Not Specified | Not Specified | ~ 7 | [11] |

| This compound | Sterile Soil | Not Specified | Not Specified | 12 | [12] |

| This compound | Non-sterile Soil | Not Specified | Not Specified | 2.7 | [12] |

| Total Carbamate Residues | Field Studies | Not Specified | Not Specified | 15 - 105 | [13][14] |

| This compound Sulfoxide & Sulfone | Anaerobic Subsoils | Not Specified | Not Specified | 5.1 - 131 | [9] |

Table 2: Hydrolysis Half-life of this compound in Water at 20°C

| pH | Half-life (days) | Reference |

| 3.95 | 131 | [4] |

| 6.02 | 559 | [4] |

| 7.96 | 324 | [4] |

| 8.85 | 55 | [4] |

| 9.85 | 6 | [4] |

Experimental Protocols for Studying this compound Degradation

The investigation of this compound's fate in soil relies on a combination of laboratory and field studies. Below are detailed methodologies for key experiments.

Soil Incubation Studies

Soil incubation studies are fundamental for determining the degradation rates of this compound and its metabolites under controlled conditions.

Objective: To measure the rate of degradation of this compound, this compound sulfoxide, and this compound sulfone in soil under specific temperature, moisture, and aeration conditions.

Methodology:

-

Soil Collection and Preparation: Collect soil from the desired location and depth. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

-

Fortification: Treat a known mass of the prepared soil with a standard solution of ¹⁴C-labeled or unlabeled this compound (and/or its metabolites) to achieve a desired concentration (e.g., in mg/kg). The use of radiolabeled compounds allows for the tracking of all degradation products.

-

Incubation: Place the fortified soil samples into incubation vessels (e.g., flasks or microcosms). Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect replicate soil samples for analysis.

-

Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection to identify and quantify the parent compound and its degradation products.[15][16]

The following DOT script illustrates a typical workflow for a soil incubation experiment.

Analytical Techniques for Quantification

Accurate quantification of this compound and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods employed.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection:

-

UV Detector: Monitors the absorbance of the eluting compounds at a specific wavelength.

-

Mass Spectrometry (MS) Detector: Provides high selectivity and sensitivity, allowing for the confirmation of the identity of the compounds based on their mass-to-charge ratio. HPLC-MS/MS is a powerful technique for analyzing complex environmental samples.[17]

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer.

-

Derivatization: this compound and its carbamate metabolites are thermally labile and require derivatization before GC analysis to improve their volatility and thermal stability.

-

Detection: The mass spectrometer provides definitive identification and quantification of the analytes.

Factors Influencing this compound Degradation

Several environmental factors can significantly impact the rate and pathway of this compound degradation in soil.

-

Temperature: Higher temperatures generally accelerate both microbial activity and chemical reactions, leading to faster degradation rates.[1][2]

-

pH: Soil pH primarily affects the rate of chemical hydrolysis. Hydrolysis is significantly faster in alkaline soils.[1][4]

-

Soil Type and Organic Matter: Soils with higher organic matter content may exhibit increased adsorption of this compound, which can reduce its availability for microbial degradation and leaching.[6] However, organic matter also supports a larger and more active microbial population, which can enhance biotic degradation.[2]

-

Moisture: Soil moisture is essential for microbial activity and for the chemical hydrolysis of this compound. Degradation rates are often optimal at intermediate moisture levels.[6][14]

-

Microbial Population: The presence of microorganisms capable of degrading this compound is a key factor in its biotic transformation. Soils with a history of pesticide application may exhibit enhanced degradation due to the adaptation of the microbial community.[15][16]

-

Aeration (Oxygen Availability): The oxidation of this compound to its sulfoxide and sulfone metabolites is an aerobic process. Under anaerobic (low oxygen) conditions, which can occur in waterlogged soils or deeper soil layers, the degradation of the sulfoxide and sulfone can be faster than under aerobic conditions.[9][10]

The logical relationship between these influencing factors and the degradation pathways is depicted in the following diagram.

Conclusion

The metabolism and degradation of this compound in soil are complex processes governed by a series of oxidative and hydrolytic reactions. While the initial oxidation products, this compound sulfoxide and sulfone, are also toxic, subsequent hydrolysis leads to the detoxification of these compounds. The rate of degradation is highly variable and dependent on a multitude of environmental factors, with temperature, pH, and microbial activity playing pivotal roles. A thorough understanding of these pathways and influencing factors, supported by robust experimental data, is essential for accurately assessing the environmental risk associated with this compound use and for developing effective remediation strategies.

References

- 1. Laboratory studies on mechanisms for the degradation of this compound, this compound sulfoxide and this compound sulfone | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Factors Affecting Degradation of this compound and Ethoprop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. DSpace [iris.who.int]

- 5. The environmental dynamics of the carbamate insecticide this compound in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Assessment of leaching potential of this compound and its metabolites using laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. This compound (EHC 121, 1991) [inchem.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Plant uptake of this compound from contaminated soil and its enhanced degradation in the rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pic.int [pic.int]

- 14. academic.oup.com [academic.oup.com]

- 15. Accelerated Degradation of this compound and Its Metabolites in Cotton Field Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

Toxicological Profile of Aldicarb in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb, a carbamate insecticide, is one of the most potent acetylcholinesterase inhibitors used in agriculture. Its high acute toxicity in mammals necessitates a thorough understanding of its toxicological effects for risk assessment and the development of potential therapeutics. This technical guide provides a comprehensive overview of the toxicological effects of this compound on mammalian systems, with a focus on its mechanism of action, toxicokinetics, and effects on the nervous and other organ systems. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the critical pathways involved in this compound's toxicity.

Introduction

This compound (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime) is a systemic insecticide, nematicide, and acaricide.[1] It is known for its high acute toxicity in mammals, primarily through the inhibition of acetylcholinesterase (AChE).[2] The rapid onset of cholinergic symptoms following exposure makes this compound a significant concern for occupational health and public safety.[3] This guide aims to provide a detailed technical resource on the toxicological properties of this compound in mammalian systems.

Mechanism of Action

The primary mechanism of this compound's toxicity is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4]

This compound carbamylates the serine hydroxyl group at the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] Unlike organophosphates, the carbamylated enzyme undergoes relatively rapid spontaneous hydrolysis, leading to the regeneration of active AChE.[2] This reversibility accounts for the relatively short duration of acute toxic symptoms, provided the dose is not lethal.[1]

dot

Caption: Cholinergic Synapse and this compound's Inhibition of AChE.

Toxicokinetics and Metabolism

Absorption: this compound is rapidly and efficiently absorbed from the gastrointestinal tract and, to a lesser extent, through the skin.[3]

Distribution: Following absorption, this compound is widely distributed throughout the body.

Metabolism: The primary metabolic pathway of this compound in mammals involves oxidation of the sulfur atom to form this compound sulfoxide, which is then more slowly oxidized to this compound sulfone. Both this compound sulfoxide and this compound sulfone are also potent cholinesterase inhibitors.[6] Hydrolysis of the carbamate ester bond leads to the formation of less toxic oxime and nitrile derivatives.

dot

Caption: Metabolic Pathway of this compound in Mammals.

Excretion: this compound and its metabolites are rapidly excreted, primarily in the urine, with most of the dose eliminated within 24 hours.[1]

Quantitative Toxicological Data

The acute toxicity of this compound is high across various mammalian species and routes of exposure.

Table 1: Acute Lethal Dose (LD50) of this compound in Mammalian Species

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | Corn Oil | 0.46 - 0.93 | [7] |

| Rat | Oral | Liquid/Oil | 0.5 - 1.5 | [3] |

| Rat (female) | Dermal | Dry | 2.5 | [3] |

| Mouse | Oral | - | 0.5 - 1.5 | [3] |

| Guinea Pig | Oral | - | 0.5 - 1.5 | [3] |

| Rabbit | Oral | - | 0.5 - 1.5 | [3] |

Table 2: Acute Lethal Dose (LD50) of this compound Metabolites in Rats (Oral)

| Compound | LD50 (mg/kg) | Reference(s) |

| This compound Sulfoxide | 0.88 | [7] |

| This compound Sulfone | 25 | [7] |

Table 3: Dose-Response Data for Cholinesterase Inhibition by this compound in Rats (Single Oral Dose)

| Dose (mg/kg) | Tissue | Time Post-Dose | % Inhibition (approx.) | Reference(s) |

| >0.001 | Maternal Blood | >1 hour | Significant | [4] |

| 0.001 | Fetal Blood | >1 hour | Significant | [4] |

| 0.01 | Maternal & Fetal Blood | Up to 24 hours | Persistent | [4] |

| 0.3 | Rat (in vivo) | 2 hours post-dose | Plasma > RBC > Brain | [8] |

Effects on Organ Systems

Nervous System

The primary target of this compound toxicity is the nervous system. The overstimulation of cholinergic receptors leads to a range of neurotoxic effects.

Central Nervous System (CNS) Effects:

-

Tremors

-

Convulsions

-

Ataxia

-

Hypothermia

-

Respiratory depression

Peripheral Nervous System (PNS) Effects:

-

Muscarinic: Salivation, lacrimation, urination, defecation, gastrointestinal distress, bronchospasm, bradycardia, miosis.

-

Nicotinic: Muscle fasciculations, weakness, paralysis.

Other Organ Systems

Effects on other organ systems are generally secondary to the cholinergic crisis.

-

Cardiovascular System: Bradycardia, followed by tachycardia at higher doses.

-

Respiratory System: Bronchoconstriction, increased bronchial secretions, and ultimately, respiratory failure due to paralysis of respiratory muscles.

-

Gastrointestinal System: Nausea, vomiting, diarrhea, and abdominal cramps.

-

Histopathological Findings: In cases of severe poisoning, non-specific histopathological changes such as congestion, hemorrhage, and degenerative changes may be observed in various organs, including the brain, liver, and kidneys.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity in biological samples.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

DTNB solution (e.g., 10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in deionized water)

-

Tissue homogenate (e.g., brain, erythrocytes) or plasma sample

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Sample (or standard)

-

DTNB solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate AChE activity based on the rate of color change, using the molar extinction coefficient of TNB.

-

For inhibitor studies, pre-incubate the enzyme with this compound or its metabolites before adding the substrate.

dot

Caption: Workflow for Acetylcholinesterase Activity Assay.

Functional Observational Battery (FOB) in Rats

The FOB is a non-invasive screening method to assess neurobehavioral and functional integrity.

Procedure:

-

Home Cage Observations: Observe the animal's posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions) without disturbing it.

-

Handling Observations: Assess ease of removal from the cage, muscle tone, and reactivity to handling.

-

Open Field Assessment: Place the animal in a standardized open field arena and record:

-

Autonomic Signs: Salivation, lacrimation, urination, defecation.

-

Motor Activity: Rearing, ambulatory movements.

-

Gait and Posture: Abnormal gait, ataxia.

-

-

Sensorimotor and Reflex Tests:

-

Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

-

Landing Foot Splay: Measure the distance between the hind paws upon landing from a controlled drop.

-

Sensory Responses: Assess reactivity to auditory, visual, and tactile stimuli.

-

Righting Reflex: Time taken for the animal to right itself when placed on its back.

-

-

Physiological Measurements: Record body weight and body temperature.

Observations are typically made at baseline and at various time points after this compound administration to capture the onset, peak effects, and recovery.

Conclusion

This compound is a highly toxic carbamate insecticide that poses a significant risk to mammalian health. Its primary mechanism of action, the reversible inhibition of acetylcholinesterase, leads to a rapid onset of severe cholinergic symptoms. Understanding the quantitative toxicology, metabolic pathways, and specific effects on various organ systems is crucial for researchers, scientists, and drug development professionals involved in risk assessment, the development of countermeasures, and the study of cholinergic systems. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's toxicological properties.

References

- 1. This compound - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (EHC 121, 1991) [inchem.org]

- 3. DSpace [iris.who.int]

- 4. mds-usa.com [mds-usa.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. agetds.com [agetds.com]

- 8. researchgate.net [researchgate.net]

Aldicarb: A Technical Guide to its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the carbamate insecticide Aldicarb. The document details the metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols for their identification and analysis.

Introduction

This compound, a potent N-methylcarbamate insecticide, is known for its systemic activity and high acute toxicity. Its efficacy and toxicological profile are intrinsically linked to its biotransformation into active metabolites. Understanding the metabolic fate of this compound is crucial for assessing its environmental impact, toxicological risk, and for the development of effective analytical and detoxification strategies. This guide focuses on the primary metabolites of this compound, providing in-depth information for researchers and professionals in related fields.

Metabolic Pathways of this compound

The metabolism of this compound in mammals, particularly in rats, proceeds primarily through two key pathways: oxidation and hydrolysis. The initial and most significant metabolic step is the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide. This is followed by a slower oxidation to this compound sulfone. Both this compound sulfoxide and this compound sulfone are potent cholinesterase inhibitors, contributing significantly to the overall toxicity of this compound.[1]

Hydrolysis of the carbamate ester bond represents a detoxification pathway, resulting in the formation of oxime and nitrile derivatives, which are less toxic.

The metabolic pathway can be summarized as follows:

Primary Metabolites of this compound

The primary and most toxicologically significant metabolites of this compound are:

-

This compound Sulfoxide: The first and major product of this compound oxidation. It is a potent cholinesterase inhibitor.

-

This compound Sulfone: Formed from the slower oxidation of this compound sulfoxide. It is also a cholinesterase inhibitor, although its potency may differ from the sulfoxide.

Other metabolites resulting from hydrolysis include various oximes and nitriles, which are considered detoxification products.

Quantitative Data on this compound Metabolites

Studies in rats have quantified the excretion of this compound and its metabolites, primarily in the urine. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Urinary Metabolites of this compound in Female Rats

| Metabolite | Percentage of Administered Dose in Urine | Reference |

| This compound sulfoxide | 40% | Knaak et al., 1966[1] |

| Oxime sulfoxide | 30% | Knaak et al., 1966[1] |

Table 2: Relative Concentrations of Metabolites in the Urine of Female Rats Treated with Radiolabelled this compound

| Metabolite | Relative Concentration (%) |

| This compound sulfoxide | Data not explicitly provided in search results |

| This compound sulfone | Data not explicitly provided in search results |

| This compound oxime | Data not explicitly provided in search results |

| Oxime sulfoxide | Data not explicitly provided in search results |

| Oxime sulfone | Data not explicitly provided in search results |

| Nitrile sulfoxide | Data not explicitly provided in search results |

| Nitrile sulfone | Data not explicitly provided in search results |

| Water-soluble products | Data not explicitly provided in search results |

| Source: Adapted from a review citing Andrawes et al., 1967.[2] Note: Specific percentages were not available in the provided search results. |

Experimental Protocols

The identification and quantification of this compound and its metabolites are typically performed using chromatographic techniques coupled with various detectors.

Sample Preparation

A generalized workflow for the extraction of this compound and its metabolites from biological matrices is depicted below.

Detailed Protocol for Extraction from Peanuts (as an example):

-

Extraction: Homogenize peanut samples and extract with acetonitrile saturated with cyclohexane.

-

Cleanup: Perform cleanup using gel permeation chromatography (GPC).

-

Analysis: Analyze the extract using HPLC-IT/MS³.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and its metabolites.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient can be employed.

-

Detector: UV detection at 210 nm or fluorescence detection after post-column derivatization.

-

Internal Standard: Methomyl can be used as an internal standard.

Illustrative HPLC Workflow:

References

Environmental Fate and Mobility of Aldicarb in Groundwater: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb, a carbamate pesticide, has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties.[1][2][3][4] However, its high water solubility and mobility in soil pose a significant risk of groundwater contamination.[4][5][6][7] This technical guide provides an in-depth analysis of the environmental fate and mobility of this compound, with a focus on its behavior in groundwater. The document details its physicochemical characteristics, degradation pathways, and the experimental protocols used to assess its environmental impact.

Physicochemical Properties

The environmental transport and partitioning of this compound and its principal toxic metabolites, this compound sulfoxide and this compound sulfone, are largely governed by their physicochemical properties. A summary of these key parameters is presented in Table 1. The high water solubility and low octanol-water partition coefficient (Kow) of these compounds contribute to their potential for leaching into groundwater.[4][6][7]

Table 1: Physicochemical Properties of this compound and its Primary Metabolites

| Property | This compound | This compound Sulfoxide | This compound Sulfone |

| Chemical Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |

| Molecular Weight ( g/mol ) | 190.27 | 206.27 | 222.27 |

| Water Solubility (mg/L) | 6000 (at room temp)[5] | 330,000 | 10,000 (at 20°C)[8] |

| Vapor Pressure (mm Hg) | 2.9 x 10⁻⁵ (at 25°C)[9] | - | - |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.13 | -0.57 | -0.69 |

| Henry's Law Constant (atm·m³/mol) | 4.17 x 10⁻⁹ (estimated)[8] | - | - |

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are influenced by a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the parent compound to this compound sulfoxide and subsequently to this compound sulfone.[6][10] Both of these metabolites are also of toxicological concern.[6] The ultimate breakdown of these carbamate compounds occurs through hydrolysis of the carbamate ester linkage, yielding less toxic oxime and nitrile derivatives.[11]

Degradation Pathways

The degradation of this compound in soil and water is a multi-step process. Initially, microbial action and chemical oxidation convert this compound to this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[6][10] Both this compound and its sulfoxide and sulfone metabolites can undergo hydrolysis, which is a key detoxification step. The rate of these transformations is dependent on environmental factors such as temperature, pH, and microbial activity.[5]

Persistence in Soil and Groundwater

The persistence of this compound and its metabolites is highly variable and site-specific. In surface soils, the half-life of this compound is relatively short, often in the range of a few days to a couple of months, due to microbial degradation.[6] However, in the subsurface and in groundwater, where microbial activity is lower, these compounds can be significantly more persistent, with half-lives extending from weeks to several years, particularly in acidic conditions.[6]

Table 2: Degradation Half-life of this compound and its Metabolites

| Compound | Matrix | Half-life | Conditions |

| This compound | Soil | 1 to 15 days[9] | Aerobic, variable temperature and moisture |

| This compound | Soil | 2.7 days | Non-sterile soil[12] |

| This compound | Soil | 12.0 days | Sterile soil[12] |

| This compound | Groundwater | 62 - 1300 days | Anaerobic, pH 7.0-8.3[8] |

| This compound Residues (Total) | Soil | 0.5 to 2 months (DT50) | Field studies |

Mobility in Soil and Groundwater

The mobility of this compound and its degradation products in the subsurface is a critical factor in determining the potential for groundwater contamination. Their high water solubility and weak adsorption to soil particles contribute to their high mobility.

Soil Sorption and Leaching

The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and a higher potential for leaching. This compound and its metabolites exhibit low Koc values, signifying their high mobility in soil.[13] Leaching is particularly pronounced in sandy soils with low organic matter content.[6]

Table 3: Soil Sorption Coefficients (Koc) of this compound and its Metabolites

| Compound | Koc (mL/g) | Mobility Potential |

| This compound | 8.2 - 37[8] | High |

| This compound Sulfoxide | 13 - 48 | High |

| This compound Sulfone | 10 - 32 | High to Very High |

Experimental Protocols

Standardized laboratory protocols are essential for accurately assessing the environmental fate and mobility of this compound. The following sections detail the methodologies for key experiments.

Hydrolysis Rate Determination (Adapted from EPA OCSPP 835.2120)

This protocol is designed to determine the rate of abiotic hydrolysis of this compound and its metabolites as a function of pH.[14]

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[14]

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding half of its water solubility.[14]

-

Incubation: Test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[15]

-

Sampling: Aliquots are collected at predetermined time intervals.

-

Analysis: The concentration of the test substance and any major degradation products are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

-

Data Analysis: The hydrolysis rate constant and half-life are calculated assuming first-order kinetics.

Soil Sorption/Desorption (Adapted from OECD Guideline 106)

The batch equilibrium method is used to determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound and its metabolites.[2][5][16]

-

Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved (<2 mm).[2][17]

-

Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.[2]

-

Adsorption Phase (Tier 2): A known mass of soil is equilibrated with a solution of the test substance in 0.01 M CaCl₂. The suspensions are agitated for the predetermined equilibration time.[16]

-

Separation and Analysis: The solid and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined.[16]

-

Calculation of Adsorption Coefficients: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are then calculated.

-

Desorption Phase (Optional - Tier 3): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the suspension is re-equilibrated to determine the extent of desorption.[2]

Soil Column Leaching (Adapted from OECD Guideline 312)

This study simulates the leaching of this compound and its metabolites through a soil profile.[1][18][19]

-

Column Preparation: Glass or stainless steel columns (e.g., 30 cm length, 5 cm diameter) are uniformly packed with the selected soil to a bulk density representative of field conditions.[18]

-

Soil Saturation: The soil columns are saturated with a 0.01 M CaCl₂ solution to establish steady-state flow.[18]

-

Test Substance Application: A known amount of the radiolabeled test substance is applied to the surface of the soil column.

-

Leaching: An artificial rainfall solution (0.01 M CaCl₂) is continuously applied to the top of the column at a constant flow rate for a defined period (e.g., 48 hours).[18]

-

Leachate Collection and Analysis: The leachate is collected in fractions and analyzed for the parent compound and its degradation products.

-

Soil Analysis: After the leaching period, the soil column is sectioned into segments, and each segment is extracted and analyzed to determine the distribution of the test substance and its metabolites within the soil profile.

Analytical Methods

Accurate quantification of this compound and its metabolites in environmental matrices is crucial for fate and mobility studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Sample Preparation

-

Water Samples: Water samples can often be analyzed directly after filtration. For trace-level analysis, solid-phase extraction (SPE) using a graphite carbon sorbent can be used to concentrate the analytes.[20]

-

Soil Samples: Soil samples are typically extracted with an organic solvent such as methanol or acetonitrile, followed by a cleanup step to remove interfering substances.[11]

HPLC with Post-Column Derivatization and Fluorescence Detection

This is a sensitive and specific method for the analysis of this compound and its carbamate metabolites.

-

Chromatographic Separation: The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of methanol and water.[21]

-

Post-Column Hydrolysis: After separation, the column effluent is mixed with a sodium hydroxide solution and heated to hydrolyze the carbamate esters to methylamine.[21]

-

Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[21]

-

Detection: The fluorescent derivative is detected using a fluorescence detector.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the determination of this compound and its metabolites in complex matrices.

-

Chromatographic Separation: Similar to the HPLC-fluorescence method, a C18 column is typically used for separation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions of the analytes.

-

Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for each analyte, providing a high degree of certainty in identification and quantification.[22][23]

Conclusion

The information presented in this technical guide highlights the significant potential for this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, to contaminate groundwater. Their high water solubility, low soil sorption, and persistence in subsurface environments are key contributing factors. Understanding the environmental fate and mobility of these compounds through the application of standardized experimental protocols and robust analytical methods is essential for accurate risk assessment and the development of effective management strategies to protect groundwater resources.

References

- 1. oecd.org [oecd.org]

- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. cms3.revize.com [cms3.revize.com]

- 5. oecd.org [oecd.org]

- 6. cdn.who.int [cdn.who.int]

- 7. fao.org [fao.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. This compound | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The environmental dynamics of the carbamate insecticide this compound in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extraction of this compound and its metabolites from excreta and gastrointestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant uptake of this compound from contaminated soil and its enhanced degradation in the rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of leaching potential of this compound and its metabolites using laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. epa.gov [epa.gov]

- 16. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. Solid-Phase Extraction of this compound and its Metabolites from Water and Soil [agris.fao.org]

- 21. scielo.br [scielo.br]

- 22. epa.gov [epa.gov]

- 23. Determination of this compound, this compound Sulfoxide, this compound Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

History of Aldicarb synthesis and commercial use

An In-depth Technical Guide on the History of Aldicarb Synthesis and Commercial Use

Introduction

This compound, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a carbamate insecticide that ranks among the most acutely toxic pesticides ever registered.[1] Developed in the mid-20th century, it has been utilized globally as a systemic insecticide, nematicide, and acaricide. Its high efficacy against a broad spectrum of pests is countered by significant concerns regarding its toxicity to non-target organisms, including humans, and its potential for environmental contamination, particularly of groundwater. This technical guide provides a comprehensive overview of the history of this compound's synthesis, its commercial applications, mechanism of action, toxicological profile, and environmental fate, tailored for an audience of researchers, scientists, and drug development professionals.

History and Commercial Development

This compound was first synthesized in 1965 by L. K. Payne and M. H. J. Weiden of the Union Carbide Corporation.[2][3] Following its initial development, it was introduced to the commercial market in 1970 under the trade name Temik, after securing registration in the United States for use on cotton crops.[2][4] Union Carbide was the original manufacturer, but the agricultural chemicals division was later sold to Rhône-Poulenc, which eventually became part of Bayer CropScience.[3]

The pesticide was formulated exclusively as granules (e.g., Temik 5G, 10G, or 15G, containing 5%, 10%, or 15% active ingredient, respectively) to reduce handling hazards and the risk of inhalation exposure.[5][6] This formulation requires soil moisture to release the active ingredient, which is then absorbed by the plant's root system, providing systemic protection.[6]

The commercial use of this compound expanded throughout the 1970s and 1980s to include a wide variety of crops. However, its high water solubility and moderate persistence in soil led to significant environmental issues.[3][7] In 1979, this compound residues were detected in groundwater wells in Suffolk County, New York, leading to a ban on its use in that county.[2][3] Similar groundwater contamination incidents were reported in at least 14 other US states, prompting increased regulatory scrutiny.[2][8]

Due to its toxicity and environmental risks, the use of this compound has been progressively restricted. The European Union banned its use in 2003.[3] In the United States, the Environmental Protection Agency (EPA) initiated a phase-out of Temik 15G in 2010, with a complete discontinuation of its use on citrus and potatoes beginning in 2012 and an end to all distribution by 2018.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process. While detailed, proprietary experimental protocols are not publicly available, the general synthetic pathway has been described in the literature.[2][4]

Experimental Protocol: General Synthesis of this compound

-

Objective: To synthesize this compound from isobutylene.

-

Methodology: The synthesis proceeds in three main stages:

-

Step 1: Formation of 2-chloro-2-methyl-1-nitrosopropane dimer. Isobutylene is reacted with nitrosyl chloride. This reaction forms a dimer of 2-chloro-2-methyl-1-nitrosopropane.

-

Step 2: Formation of 2-methyl-2-(methylthio)propionaldoxime. The dimer from the first step is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This reaction substitutes the chloro group with a methylthio group and rearranges the nitroso group to form the oxime, yielding 2-methyl-2-(methylthio)propionaldoxime.

-

Step 3: Formation of this compound. The resulting oxime is reacted with methyl isocyanate (MIC). The MIC adds across the hydroxyl group of the oxime to form the carbamate ester, yielding the final product, this compound.[2][4][5]

-

The final product is a mixture of E and Z isomers due to the carbon-nitrogen double bond in the oxime structure.[3]

Commercial Use and Application

This compound was valued for its systemic properties and broad-spectrum activity as an insecticide, acaricide, and nematicide.[2][5] It was applied directly to the soil, where it was absorbed by plant roots and translocated throughout the plant, protecting it from various soil-borne and foliar pests.[3][6]

Table 1: Commercial Use of this compound

| Crop | Target Pests | Typical Application Rate (Active Ingredient) |

|---|---|---|

| Cotton | Aphids, Mites, Thrips, Nematodes | 0.56 - 5.6 kg/ha [5] |

| Potatoes | Aphids, Leafhoppers, Nematodes | 2.55 - 5.25 kg/ha [9] |

| Citrus (Oranges, Grapefruit) | Mites, Nematodes, Aphids | 14 - 77 kg/ha (product); ~2 g/tree [10] |

| Peanuts | Nematodes, Thrips | 0.56 - 5.6 kg/ha [5] |

| Soybeans | Nematodes, Mexican bean beetle | 0.56 - 5.6 kg/ha [5] |

| Sugar Beets | Nematodes, Aphids, Root maggot | 0.56 - 5.6 kg/ha [5] |

| Sugarcane | Nematodes, Thrips | 17 kg/ha (product)[10] |

| Dry Beans | Nematodes, Mites | 0.56 - 5.6 kg/ha [5] |

| Sweet Potatoes | Nematodes | 0.56 - 5.6 kg/ha [5] |

Note: Application rates varied significantly based on crop, pest pressure, region, and regulatory restrictions.

Table 2: Estimated Annual Usage of this compound in the USA (1979-1981) [2]

| Crop | Usage (tonnes) | Percentage of Total |

|---|---|---|

| Cotton | 520 | 29% |

| Potatoes | 430 | 25% |

| Peanuts | 250 | 14% |

| Soybeans | 205 | 12% |

| Pecans | 180 | 10% |

| Ornamental Plants | 45 | 3% |

| Sugar Beets | 45 | 3% |

| Citrus | 34 | 2% |

| Sweet Potatoes | 22 | < 1% |

| Tobacco | 6 | < 1% |

Total production in the USA between 1979 and 1981 was estimated to be between 1,360 and 2,130 tonnes per year.[5] By 1989, annual usage in the USA was estimated to be between 1,000 and 1,500 tonnes.[2]

Mechanism of Action

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3][6] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.